N-Ethyl-alpha-(p-fluorobenzyl)-2-thenylamine hydrochloride
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Overview
Description
N-Ethyl-alpha-(p-fluorobenzyl)-2-thenylamine hydrochloride is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of a fluorobenzyl group attached to the alpha position of the phenethylamine backbone, along with an ethyl group and a thenylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-alpha-(p-fluorobenzyl)-2-thenylamine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluorobenzyl Intermediate: The synthesis begins with the preparation of the p-fluorobenzyl intermediate through a halogenation reaction.
Alkylation: The p-fluorobenzyl intermediate is then subjected to alkylation with ethylamine to introduce the ethyl group.
Formation of the Thenylamine Moiety: The thenylamine moiety is introduced through a nucleophilic substitution reaction.
Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-alpha-(p-fluorobenzyl)-2-thenylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the phenethylamine backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-Ethyl-alpha-(p-fluorobenzyl)-2-thenylamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical intermediate.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Ethyl-alpha-(p-fluorobenzyl)-2-thenylamine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(p-Fluorobenzyl)-alpha-methylphenethylamine hydrochloride
- N-Ethyl-alpha-methylphenethylamine hydrochloride
- N-(p-Fluorobenzyl)-2-thenylamine hydrochloride
Uniqueness
N-Ethyl-alpha-(p-fluorobenzyl)-2-thenylamine hydrochloride is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
80154-81-0 |
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Molecular Formula |
C14H17ClFNS |
Molecular Weight |
285.8 g/mol |
IUPAC Name |
N-ethyl-2-(4-fluorophenyl)-1-thiophen-2-ylethanamine;hydrochloride |
InChI |
InChI=1S/C14H16FNS.ClH/c1-2-16-13(14-4-3-9-17-14)10-11-5-7-12(15)8-6-11;/h3-9,13,16H,2,10H2,1H3;1H |
InChI Key |
WILCBUJIQCSRIS-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(CC1=CC=C(C=C1)F)C2=CC=CS2.Cl |
Origin of Product |
United States |
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